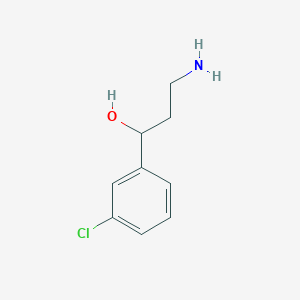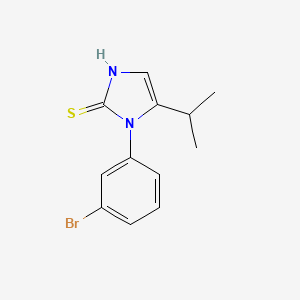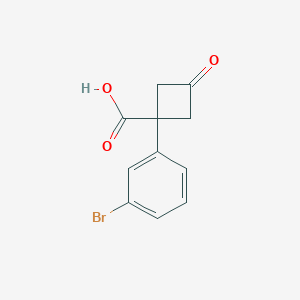
1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine
Vue d'ensemble
Description
1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine is a chemical compound with the empirical formula C8H6BrN3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of 1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine is 224.06 . The SMILES string representation of its structure is Brc1ccc(nc1)-n2cccn2 .Applications De Recherche Scientifique
Synthesis and Characterization
1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine has been utilized in the synthesis and characterization of various derivatives. Studies involve the formation of compounds through reactions with primary amines, analysis through spectroscopy, and exploration of biological activities against cancer and microbes (Titi et al., 2020).
Biological Efficacy
Derivatives of this compound have been synthesized and their structures confirmed through spectroscopic techniques. These compounds are evaluated for their biological efficacy, highlighting their potential in various medical and biochemical applications (Rodrigues & Bhalekar, 2016).
Crystal and Molecular Structure Analysis
Research on similar compounds, including 1-(4-methylpyridin-2-yl)thiourea, provides insight into their crystal and molecular structures. This includes analysis of intermolecular hydrogen bonding patterns and structural characterization using X-ray crystallography (Böck et al., 2020).
Catalytic Applications
Studies explore the use of compounds like 1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine in catalysis. For instance, a Cu(I)–N-heterocyclic carbene complex using a related compound has been investigated for its efficiency in amination reactions, indicating its potential in synthetic chemistry (Xu et al., 2020).
Antimicrobial and Antibacterial Activity
Derivatives have shown potential in antimicrobial and antibacterial applications. This includes the synthesis of compounds for the treatment of specific bacteria, indicating the compound’s relevance in developing new antibacterial agents (Ahmad et al., 2021).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact withGag-Pol polyprotein and Genome polyprotein . These proteins play crucial roles in the life cycle of certain viruses, suggesting potential antiviral activity.
Mode of Action
The exact mode of action of 1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine is not well-documented. Given its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking. This interaction could potentially inhibit the function of the target proteins, thereby exerting its biological effects .
Biochemical Pathways
Based on its potential targets, it might influence the viral replication pathways .
Pharmacokinetics
Similar compounds have shown potential for absorption and distribution within the body
Result of Action
Based on its potential targets, it might inhibit the function of certain viral proteins, potentially leading to a decrease in viral replication .
Propriétés
IUPAC Name |
2-(5-bromopyridin-2-yl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c9-6-1-2-8(11-5-6)13-7(10)3-4-12-13/h1-5H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLCRUKFXZAVOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)N2C(=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(5-Chloropyridin-2-yl)methyl]piperazine](/img/structure/B1376696.png)

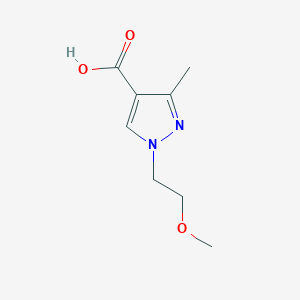


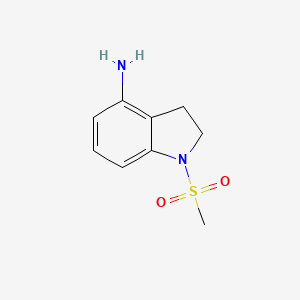

![3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide](/img/structure/B1376707.png)


